molecular formula C9H8O3 B2484524 5-Hydroxy-3,4-dihydroisochromen-1-one CAS No. 1823935-63-2

5-Hydroxy-3,4-dihydroisochromen-1-one

Cat. No.: B2484524
CAS No.: 1823935-63-2
M. Wt: 164.16
InChI Key: SPECEMYLVDJKPE-UHFFFAOYSA-N
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Description

5-Hydroxy-3,4-dihydroisochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by a hydroxyl group attached to the third position of the isochromen-1-one ring system. Isochromen-1-ones are known for their presence in various natural products and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,4-dihydroisochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the treatment of homophthalic acid with acid chlorides, followed by cyclization using a clay catalyst such as montmorillonite K-10 . The reaction is carried out in 2-propanol under reflux conditions. After the reaction, the product is isolated by acidification and extraction with ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the isochromen-1-one ring can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

5-Hydroxy-3,4-dihydroisochromen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,4-dihydroisochromen-1-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The hydroxyl group and the isochromen-1-one ring system play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3,4-dihydroisochromen-1-one is unique due to the presence of the hydroxyl group at the third position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions and can be a site for further chemical modifications.

Properties

IUPAC Name

5-hydroxy-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPECEMYLVDJKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823935-63-2
Record name 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one
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